molecular formula C13H7Cl3O2 B6407379 4-Chloro-2-(2,4-dichlorophenyl)benzoic acid CAS No. 1261970-60-8

4-Chloro-2-(2,4-dichlorophenyl)benzoic acid

Cat. No.: B6407379
CAS No.: 1261970-60-8
M. Wt: 301.5 g/mol
InChI Key: AIOKIJSNRNJXKF-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4-dichlorophenyl)benzoic acid is an organic compound with the molecular formula C13H7Cl3O2. It is a derivative of benzoic acid, characterized by the presence of chlorine atoms at specific positions on the benzene ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,4-dichlorophenyl)benzoic acid typically involves the chlorination of 2-(2,4-dichlorophenyl)benzoic acid. One common method is the Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(2,4-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted benzoic acids or benzoates.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

4-Chloro-2-(2,4-dichlorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,4-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways depend on the specific application and target organism or system.

Comparison with Similar Compounds

    2,4-Dichlorophenylboronic acid: Used in similar coupling reactions and as an intermediate in organic synthesis.

    2,4-Dichlorobenzoic acid: Shares structural similarities and is used in the synthesis of various organic compounds.

    4-Chloro-2-(3,4-dichlorophenyl)benzoic acid: Another chlorinated benzoic acid derivative with comparable properties.

Uniqueness: 4-Chloro-2-(2,4-dichlorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its multiple chlorine atoms enhance its stability and make it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

4-chloro-2-(2,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-7-2-4-10(13(17)18)11(5-7)9-3-1-8(15)6-12(9)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOKIJSNRNJXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691218
Record name 2',4',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-60-8
Record name 2',4',5-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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